1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTR-Inhibitor-172, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application in treating cystic fibrosis.
Mechanism of Action
CFTR-Inhibitor-172 inhibits the activity of the CFTR protein by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. As a result, the mucus in the lungs becomes less thick and sticky, making it easier to clear from the airways.
Biochemical and Physiological Effects:
CFTR-Inhibitor-172 has been shown to increase the transport of chloride ions across cell membranes in cells that express the CFTR protein. This leads to a decrease in the viscosity of mucus and an improvement in lung function in individuals with cystic fibrosis. In addition, the compound has been shown to have anti-inflammatory effects, which may further improve lung function in individuals with cystic fibrosis.
Advantages and Limitations for Lab Experiments
CFTR-Inhibitor-172 has several advantages for use in lab experiments, including its high potency and specificity for the CFTR protein. However, the compound has some limitations, including its relatively low solubility in water and its potential for off-target effects on other ion channels.
Future Directions
There are several future directions for research on CFTR-Inhibitor-172, including:
1. Developing more potent and selective inhibitors of the CFTR protein for the treatment of cystic fibrosis.
2. Investigating the potential of CFTR-Inhibitor-172 for the treatment of other diseases that involve ion channel dysfunction.
3. Studying the long-term safety and efficacy of CFTR-Inhibitor-172 in clinical trials.
4. Developing new formulations of CFTR-Inhibitor-172 that improve its solubility and bioavailability.
5. Investigating the potential of CFTR-Inhibitor-172 as a tool for studying the function of the CFTR protein in normal and disease states.
In conclusion, CFTR-Inhibitor-172 is a promising compound for the treatment of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on CFTR-Inhibitor-172, which may lead to the development of new therapies for cystic fibrosis and other diseases involving ion channel dysfunction.
Scientific Research Applications
CFTR-Inhibitor-172 has been extensively studied for its potential therapeutic application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The compound works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-5-2-1-4-13(14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-6-3-11-23-15/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHYEOTZIEQKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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